
(1e)-1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1e)-1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene is a synthetic organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with a triazene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1e)-1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene typically involves the reaction of 2-chloro-4-nitroaniline with appropriate reagents to introduce the triazene functionality. Common synthetic routes include diazotization followed by coupling with dimethylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and stringent quality control measures ensures the consistent production of high-quality compounds.
Análisis De Reacciones Químicas
Types of Reactions
(1e)-1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 2-amino-4-nitrophenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(1e)-1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1e)-1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, further modifying the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
(1e)-1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene: shares similarities with other triazene compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and nitro groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
52388-77-9 |
|---|---|
Fórmula molecular |
C8H9ClN4O2 |
Peso molecular |
228.63 g/mol |
Nombre IUPAC |
N-[(2-chloro-4-nitrophenyl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H9ClN4O2/c1-12(2)11-10-8-4-3-6(13(14)15)5-7(8)9/h3-5H,1-2H3 |
Clave InChI |
PEFSNGPKTIRLJO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N=NC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


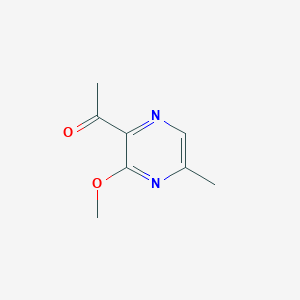
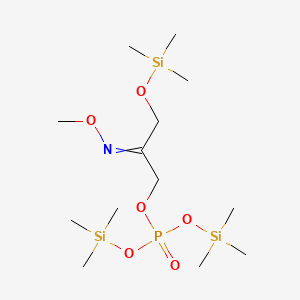
![Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)-](/img/structure/B14638146.png)
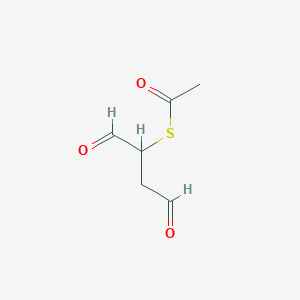
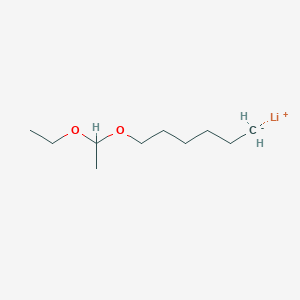
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)
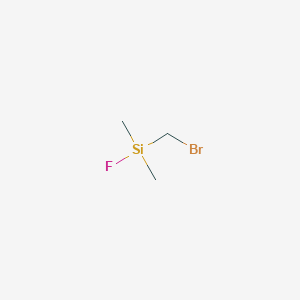

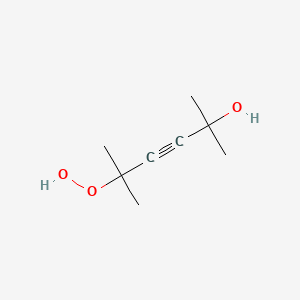
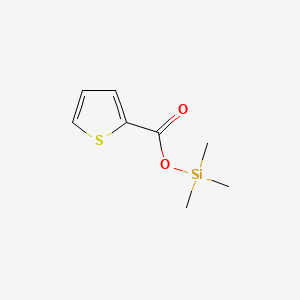
![Benzenemethanamine, 4-[(phenylmethyl)thio]-](/img/structure/B14638200.png)
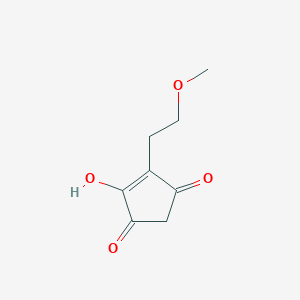
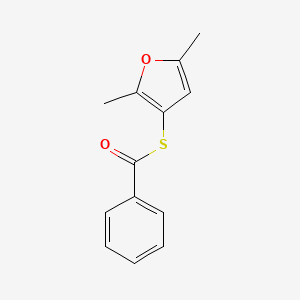
![2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid](/img/structure/B14638220.png)
